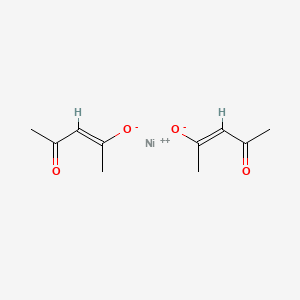

Acetylacetone Nickel(II) Salt

Description

Significance in Modern Coordination Chemistry and Catalysis

The versatility of nickel(II) acetylacetonate (B107027) makes it a cornerstone in modern coordination chemistry. Its ability to form stable complexes and participate in various reactions stems from the nickel(II) ion's coordination with the acetylacetonate ligand. cymitquimica.com The anhydrous form of nickel(II) acetylacetonate exists as a trimer, [Ni(acac)₂]₃, where the three nickel atoms are arranged in a nearly linear fashion. wikipedia.org This trimeric structure is achieved through the sharing of oxygen atoms between adjacent nickel centers, allowing each nickel atom to attain a stable octahedral coordination. wikipedia.org The hydrated form, Ni(acac)₂(H₂O)₂, features nickel(II) centers in an octahedral geometry, coordinated to two acetylacetonate ligands and two water molecules. wikipedia.org

This compound's importance extends significantly into the realm of catalysis. It is a widely used precursor for the synthesis of various nickel-based catalysts. datahorizzonresearch.com These catalysts are instrumental in a range of industrial processes, including hydrogenation, polymerization, and cross-coupling reactions. datahorizzonresearch.com The demand for more efficient and environmentally friendly manufacturing processes continues to drive research into advanced catalysts derived from nickel(II) acetylacetonate. datahorizzonresearch.com Its solubility in organic solvents is a key property that facilitates its use in the synthesis of other organometallic compounds, such as nickelocene (B73246) and bis(cyclooctadiene) nickel. chemicalbook.com

Overview of Research Trajectories in Nickel(II) Acetylacetonate Chemistry

Current research on nickel(II) acetylacetonate is following several key trajectories. A major area of focus is its application in catalysis. Researchers are exploring its use in developing highly active and selective catalysts for organic synthesis. datahorizzonresearch.com This includes its role in the oligomerization of alkenes and the conversion of acetylene (B1199291) to cyclooctatetraene. chemicalbook.com

Another significant research direction is in materials science. Nickel(II) acetylacetonate serves as a precursor for the deposition of thin films of nickel oxide (NiO) on conductive substrates using sol-gel techniques. wikipedia.org These films have potential applications in electronic devices. Furthermore, it is utilized in the synthesis of nickel and nickel oxide nanoparticles, which are being investigated for their use in magnetic materials and as electrodes in lithium-ion batteries. ontosight.ai

The fundamental chemical properties of nickel(II) acetylacetonate also continue to be a subject of study. Research into its electronic structure, using techniques like density functional theory and photoelectron spectroscopy, provides deeper insights into the chemical bonding and physicochemical properties of this and related transition metal complexes. researchgate.net Additionally, the synthesis and characterization of new Schiff base complexes derived from acetylacetone (B45752) and other ligands are expanding the library of nickel(II) complexes with potential applications in various fields. tandfonline.comajrconline.org

Properties of Nickel(II) Acetylacetonate

| Property | Value |

| Molecular Formula | C₁₀H₁₄NiO₄ chembk.com |

| Molar Mass | 256.91 g/mol chembk.com |

| Appearance | Light green orthorhombic crystal chembk.com |

| Density | 1.455 g/cm³ at 17°C chemicalbook.com |

| Melting Point | 230°C (decomposes) chemicalbook.comchembk.com |

| Boiling Point | 220-235°C at 14.67 kPa chembk.com |

| Solubility | Soluble in water, ethanol, chloroform, and benzene; Insoluble in ether. chemicalbook.comchembk.com |

Research Findings on Catalytic Applications

| Catalytic Reaction | Catalyst System | Key Findings |

| Ethylene (B1197577) Oligomerization | Ni(acac)₂ with diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC) | The nature of the organoaluminum cocatalyst affects the composition of the oligomerization products. mdpi.com Water content in the solvent can significantly increase the turnover frequency and turnover number. mdpi.com |

| Conjugate Addition | Ni(acac)₂ with DiBAH | Catalyzes the conjugate addition of dialkylaluminum acetylides to α,β-enones. researchgate.net |

| Intramolecular Cyclization | Ni(acac)₂ with DIBAL-H and PPh₃ | Promotes the intramolecular cyclization of 1,3-dienes with a tethered carbonyl group. researchgate.net |

| Cross-Coupling Reactions | Nickel complex with N-heterocyclic carbene ligand (derived from Ni(acac)₂) | Enables the activation of strong C-F bonds in cross-coupling reactions with aryl Grignard reagents. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);(E)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNSKKZFQMGDH-SYWGCQIGSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Emerald-green solid, soluble in water; [Merck Index] | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3264-82-2 | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Ligand Engineering

Directed Synthesis of Specific Acetylacetonato Nickel(II) Complexes

The directed synthesis of specific acetylacetonato nickel(II) complexes involves the strategic selection of precursors and reaction conditions to yield desired products, from simple mononuclear species to more complex architectures. A common starting material is the blue-green diaquo complex, Ni(CH₃COCHCOCH₃)₂(H₂O)₂, which is typically prepared by treating nickel(II) nitrate with acetylacetone (B45752) in the presence of a base. wikipedia.org Another direct route involves the facile reaction of NiO(OH) with acetylacetone, which produces bis(acetylacetonato)nickel(II) dihydrate in high yield. rsc.org

The synthesis of the anhydrous trimeric form, [Ni(acac)₂]₃, can be achieved through the dehydration of the dihydrate complex. wikipedia.org This process can be carried out by azeotropic distillation using a Dean-Stark trap or by heating the dihydrate complex at 170–210 °C under reduced pressure, which causes the anhydrous form to sublime. wikipedia.org The choice of the acetylacetonate (B107027) ligand itself can also direct the synthesis towards a specific nuclearity. For instance, the use of bulkier analogues of the acetylacetonate ligand introduces steric hindrance that favors the formation of monomeric nickel derivatives over the trimeric structure. wikipedia.org

The reaction of nickel(II) salts, such as nickel(II) chloride or nitrate, with acetylacetone in a basic aqueous solution is a versatile method for preparing nickel(II) acetylacetonate. guidechem.com The presence of a base like sodium hydroxide or ammonia facilitates the deprotonation of acetylacetone, promoting complexation. guidechem.com The reaction is often performed under reflux conditions to ensure the complete formation of the complex. guidechem.com Furthermore, mononuclear complexes of the type [Ni(acac)₂]·0.5CH₃OH have been synthesized and characterized, demonstrating that the solvent can also play a role in the final product composition. nih.gov

Pathways to Polynuclear Nickel(II) Acetylacetonate Architectures

The ability of the acetylacetonate ligand to bridge metal centers is fundamental to the formation of polynuclear nickel(II) complexes. The synthetic pathway to these higher-order structures often begins with the monomeric or hydrated monomeric species, which then oligomerize under specific conditions.

Formation of Dinuclear Species

While the trimeric form of Ni(acac)₂ is well-known, dinuclear species can also be synthesized, typically through the introduction of bridging ancillary ligands. Although not detailed in the provided search results, the principles of ligand bridging suggest that ancillary ligands with appropriate donor atoms and spacing can facilitate the formation of dinuclear [Ni₂(acac)₄(L)] complexes.

Elucidation of Trimeric Structures and Their Derivatives

The most common polynuclear form of anhydrous nickel(II) acetylacetonate is the trimer, [Ni(acac)₂]₃. wikipedia.org Its structure consists of three approximately collinear nickel atoms. wikipedia.org Each pair of adjacent nickel atoms is bridged by two μ₂ oxygen atoms from the acetylacetonate ligands. wikipedia.org This trimeric structure is crucial for all nickel centers to achieve a stable octahedral coordination geometry. wikipedia.org The formation of the trimer is a result of the intramolecular sharing of oxygen centers between pairs of nickel ions. wikipedia.org

Computational studies using Density Functional Theory (DFT) have provided insight into the mechanism of the monomer-trimer isomerism of Ni(II) bis-acetylacetonate. researchgate.net These studies have explored the possible reaction paths for the dissociation of the paramagnetic trimer, revealing that the process involves multiple steps with changes in the spin state of the system. researchgate.net The magnetic properties of the trimer are also noteworthy; it exhibits normal paramagnetism down to about 80 K, with an effective magnetic moment close to that expected for a d⁸ ion. wikipedia.org At lower temperatures, the effective moment increases due to ferromagnetic exchange interactions between the three nickel ions. wikipedia.org The superexchange coupling between the nickel ions is mediated by the bridging oxygen ligands. researchgate.net

Influence of Ancillary Ligands on Complex Formation and Stability

Ancillary ligands play a crucial role in modifying the structure, stability, and reactivity of nickel(II) acetylacetonate complexes. The trimeric structure of anhydrous Ni(acac)₂, [Ni(acac)₂]₃, can be cleaved by a range of Lewis bases to form monomeric adducts. wikipedia.org A classic example is the reaction with tetramethylethylenediamine (tmeda), which yields Ni(acac)₂(tmeda). wikipedia.org

The coordination of ancillary ligands alters the coordination environment of the nickel(II) center. In the dihydrate, Ni(acac)₂(H₂O)₂, the nickel ion is in an octahedral environment with two bidentate acetylacetonate ligands and two water molecules. wikipedia.org These aquo ligands can be substituted by other Lewis bases, such as pyridine-N-oxide, leading to the formation of complexes like Ni(acac)₂(pyridine-N-oxide)₂. wikipedia.org The geometry of these adducts can exist as cis and trans isomers. wikipedia.org

The nature of the ancillary ligand also influences the reactivity of the acetylacetonate ligand itself. For instance, the hydrated complex, Ni(acac)₂(H₂O)₂, reacts at the methine position of the acac ligand with isocyanates to produce diamides. wikipedia.org This reactivity highlights how the coordination sphere, including ancillary ligands, can activate the primary ligand towards further chemical transformations. In catalytic applications, ancillary ligands can be critical in the formation and stabilization of active catalytic species derived from Ni(acac)₂. mdpi.com

Elucidation of Coordination Geometry and Supramolecular Structures

Single Crystal X-ray Diffraction Analysis of Mononuclear Complexes

Single crystal X-ray diffraction has been instrumental in revealing the precise atomic arrangements within mononuclear complexes of nickel(II) acetylacetonate (B107027). These complexes typically form when the central nickel atom's coordination sphere is completed by additional ligands, preventing the formation of polynuclear structures.

A prominent example is the dihydrate complex, Ni(acac)₂(H₂O)₂. In this form, the nickel(II) ion is in an octahedral coordination environment. handwiki.org The coordination is provided by two bidentate acetylacetonate (acac) ligands and two water molecules (aquo ligands). handwiki.orgwikipedia.org This mononuclear complex can exist as both cis and trans isomers. handwiki.orgwikipedia.org In the more common trans isomer, the two water molecules occupy the axial positions of the octahedron. Structural analysis shows that the axial Ni-O bonds to the water ligands are longer (approximately 2.100 Å) than the equatorial Ni-O bonds to the acetylacetonate ligands (ranging from approximately 1.996 Å to 2.009 Å). handwiki.orgwikipedia.org

Similar mononuclear octahedral complexes are formed with other Lewis bases. For instance, the reaction with methanol (B129727) can yield bis(acetylacetonato)dimethanolnickel(II). handwiki.org A study of [Ni(acac)₂]·0.5CH₃OH revealed a mononuclear structure where the central nickel(II) atom is coordinated by four oxygen atoms from two bidentate acetylacetonate anions. nih.govresearchgate.net This complex crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net Another example is the heteroleptic complex (acac)(CH₃COO)Ni(2-NH₂Py)₂, where the nickel ion is six-coordinated by an acetylacetonate anion, an acetate (B1210297) anion, and two 2-aminopyridine (B139424) molecules, resulting in a distorted octahedron. tandfonline.com

| Complex | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| [Ni(acac)₂]·0.5CH₃OH nih.govresearchgate.net | Monoclinic | P2₁/c | a = 9.295(4) Å, b = 11.450(5) Å, c = 12.974(6) Å, β = 92.854(7)° |

| [Ni(bipy)₃]·2NCS wiserpub.com | Hexagonal | P6/mcc | Not specified |

Structural Characterization of Polynuclear and Extended Network Architectures

In its anhydrous form, nickel(II) acetylacetonate adopts a polynuclear structure, specifically a trimer with the formula [Ni(acac)₂]₃. handwiki.orgwikipedia.org This trimeric architecture is a key feature of the compound in the absence of coordinating solvents.

The crystal structure of [Ni(acac)₂]₃ reveals that the three nickel atoms are nearly collinear. handwiki.orgwikipedia.org Each pair of adjacent nickel atoms is connected by two bridging μ₂ oxygen atoms from the acetylacetonate ligands. handwiki.orgwikipedia.org This arrangement results in each nickel atom achieving a six-coordinate, distorted octahedral geometry. handwiki.orgwikipedia.orgrsc.org The central nickel atom is coordinated to six oxygen atoms, while the terminal nickel atoms are coordinated to five oxygen atoms from the acac ligands and one from a neighboring Ni(acac)₂ unit. The trimeric structure is almost centrosymmetric. handwiki.orgwikipedia.org This sharing of oxygen atoms between nickel centers is crucial for the formation of the trimer, allowing all nickel ions to satisfy their preference for octahedral coordination. handwiki.orgwikipedia.org If bulkier analogues of the acetylacetonate ligand are used, steric hindrance prevents this intramolecular sharing, favoring the formation of mononuclear complexes instead. handwiki.orgwikipedia.org

Refinement of the [Ni₃(acac)₆] structure indicates an average Ni-Ni separation of 2.856(7) Å and an average Ni-O-Ni bridge angle of 85.6°. rsc.org Binuclear complexes have also been characterized, such as [Ni₂(py)(acac)₄], where two nickel atoms are bridged by three oxygen atoms, causing the coordination polyhedra to share a triangular face. rsc.org In this binuclear structure, the Ni-Ni separation is 2.891(3) Å. rsc.org

| Complex | No. of Ni Centers | Avg. Ni-Ni Separation (Å) | Avg. Bridge Angle (°) | Coordination Geometry |

|---|---|---|---|---|

| [Ni₃(acac)₆] rsc.org | 3 | 2.856(7) | 85.6 (Ni-O-Ni) | Distorted Octahedral |

| [Ni₂(py)(acac)₄] rsc.org | 2 | 2.891(3) | 87.8 (Ni-O-Ni) | Octahedral |

Analysis of Metal-Ligand Bonding and Coordination Environment

The coordination environment around the nickel(II) center in its acetylacetonate complexes is predominantly octahedral. handwiki.orgstackexchange.com This is consistent for both the mononuclear dihydrate, [Ni(acac)₂(H₂O)₂], and the anhydrous trimer, [Ni(acac)₂]₃. handwiki.orgwikipedia.org

In the trimeric structure, the octahedral geometry around each nickel atom is tetragonally distorted. handwiki.orgwikipedia.org This distortion arises from the differences in the lengths of the Ni-O bonds between the bridging and non-bridging oxygen atoms. handwiki.orgwikipedia.org The bridging Ni-O distances show considerable variation, ranging from 1.98(2) Å to 2.31(2) Å, which contributes to the marked trigonal distortions of the NiO₆ octahedra. rsc.org

In the mononuclear trans-Ni(acac)₂(H₂O)₂ complex, a similar distortion is observed. The axial Ni-O bonds, which are connected to the water ligands, are significantly longer (2.1000 Å) than the equatorial Ni-O bonds formed with the acetylacetonate ligands (1.9961 Å and 2.0085 Å). handwiki.org This elongation of the axial bonds is a typical feature of such tetragonally distorted octahedral complexes. The acetylacetonate ligand binds as a bidentate chelate, forming a stable six-membered ring with the nickel ion. guidechem.com

Investigations into Intermolecular Interactions and Supramolecular Assembly

Beyond the primary coordination sphere, intermolecular interactions play a crucial role in the solid-state structures of nickel(II) acetylacetonate derivatives, leading to the formation of supramolecular assemblies. Hydrogen bonding is a particularly important interaction in this context.

In complexes containing ligands with hydrogen bond donors, such as water or methanol, these interactions can link individual complex units into extended architectures. For example, in the [Ni(acac)₂]·0.5CH₃OH complex, weak hydrogen contacts extend the structure into a one-dimensional chain. researchgate.net Similarly, in the heteroleptic complex (acac)(CH₃COO)Ni(2-NH₂Py)₂, two intermolecular hydrogen bonds are present between the amino group of the 2-aminopyridine ligand and the acetate group of a neighboring molecule. tandfonline.com These interactions propagate in two different directions, ultimately resulting in the formation of a 2D supramolecular network. tandfonline.com

In other systems, metal-methanol coordination can work together with intermolecular O–H···N hydrogen bonds to weave bis-acetylacetonate complexes into ribbon-like supramolecular polymeric arrays. acs.org The interplay of these non-covalent forces, such as hydrogen bonding and van der Waals forces, is key to understanding the self-assembly processes and the resulting supramolecular architecture of these coordination compounds. nih.govrsc.org

Electronic Structure and Advanced Spectroscopic Characterization

Photoelectron Spectroscopy for Molecular Orbital Analysis

Photoelectron spectroscopy (PES) combined with density functional theory (DFT) has been instrumental in understanding the electronic structure of Nickel(II) acetylacetonate (B107027). researchgate.net Studies of the gas-phase photoelectron spectrum have led to a detailed interpretation of its molecular orbital (MO) energy levels. researchgate.net The energies of the Kohn-Sham orbitals, when assigned to the experimental vertical ionization energies using the extended Koopmans' theorem, show good agreement between calculated and experimental data. researchgate.net

The highest occupied molecular orbital (HOMO) is primarily composed of the Nickel dxz orbital (nearly 70%) combined with the pz orbitals of the oxygen and C3 atoms of the acetylacetonate ligand (over 20%). acs.org The lowest unoccupied molecular orbital (LUMO) is largely made up of the Ni dxy orbital (almost 60%) and the oxygen py orbitals (about 25%). acs.org This detailed MO analysis provides a fundamental basis for understanding the chemical bonding and reactivity of the complex.

Table 1: Frontier Molecular Orbital Composition of Ni(acac)₂

| Orbital | Primary Atomic Orbital Contributions | Percentage Contribution |

|---|---|---|

| HOMO | Ni dxz | ~70% |

| O pz + C3 pz | >20% | |

| LUMO | Ni dxy | ~60% |

| O py | ~25% |

Data derived from DFT calculations. acs.org

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of metal complexes. Studies on Ni(acac)₂-based catalysts have utilized XAS to understand their structure in various states. acs.org The Extended X-ray Absorption Fine Structure (EXAFS) results indicate that the degree of association (monomer vs. trimer) of Ni(acac)₂ complexes is influenced by the steric bulk of substituents on the acetylacetonate ligand. acs.org For the unsubstituted Ni(acac)₂, the trimeric form predominates in both the solid state and in solution. acs.org

X-ray Absorption Near Edge Structure (XANES) spectra are particularly sensitive to the electronic configuration of the nickel center. rsc.org X-ray Photoelectron Spectroscopy (XPS) further confirms the +2 oxidation state of nickel in Ni(acac)₂ films, with the Ni 2p₃/₂ and Ni 2p₁/₂ peaks observed at binding energies of approximately 854.4 eV and 872.3 eV, respectively. researchgate.net

Infrared and Raman Spectroscopic Probes of Vibrational Modes and Coordination

Vibrational spectroscopy provides critical insights into the coordination environment and bonding within the Ni(acac)₂ complex. The infrared (IR) spectrum shows characteristic absorption bands for the acetylacetonate ligand. researchgate.net Upon coordination to the nickel ion, the strong bands corresponding to ν(C=O) and ν(C=C) stretching vibrations are observed in the ranges of 1635-1655 cm⁻¹ and 1516-1605 cm⁻¹, respectively. chesci.com These bands are shifted compared to the free ligand, indicating chelation. chesci.com

The key vibrational modes and their assignments are summarized below:

Table 2: Characteristic IR Frequencies for [Ni(acac)₂(H₂O)₂]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3460 (strong) | ν(OH) of H₂O |

| 1635-1655 (strong) | ν(C=O) |

| 1516-1605 (strong) | ν(C=C) |

| 1456-1460 | τ(CH₃) |

| 1350-1354 | νas(C=C=C) |

| 1255-1275 | νs(C=C=C) |

| 1190-1200 | δ(CH) |

| 1017-1020 | ω(CH) |

Data compiled from spectroscopic studies. chesci.com

Resonance Raman (rR) spectroscopy has been used to study Ni(II)-thiolate complexes, revealing Ni-S vibrational features between 404 and 436 cm⁻¹, which provides a reference for understanding Ni-ligand bonds in similar coordination environments. nih.gov

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of Ni(acac)₂ is characterized by distinct bands corresponding to electronic transitions. In non-coordinating solvents like dichloromethane, the trimeric form exhibits two main absorption maxima at approximately 265 nm and 300 nm. oup.com The intensity of these bands is sensitive to the presence of donor impurities like water. oup.com The high-energy band at 265 nm is attributed to the trimeric structure, while the band around 300 nm is associated with the monomeric solvated species. oup.com

In coordinating solvents such as ethanol, Ni(acac)₂ exists as a solvated monomer, Ni(acac)₂(solvent)₂, and shows a primary absorption maximum around 294-300 nm, which is assigned to a π-π* transition within the acetylacetonate ligand. acs.orgoup.com The appearance of d-d transitions, though typically weak, confirms the coordination of the nickel ion. researchgate.net

Table 3: UV-Vis Absorption Maxima of Ni(acac)₂ in Different Solvents

| Solvent | Form | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|---|

| Dichloromethane | Trimer | 265 | 15,200 | Ligand-based |

| 296 | 12,400 | Ligand-based | ||

| Ethanol | Monomer | 294 | 23,700 | π-π* |

Data from UV-Vis spectroscopic analysis. oup.com

Spectroscopic Elucidation of Spin States and Electronic Configurations

Nickel(II) is a d⁸ ion. In the trimeric, anhydrous [Ni(acac)₂]₃, each nickel center has a tetragonally distorted octahedral geometry, leading to a high-spin configuration with two unpaired electrons. wikipedia.orghandwiki.org This results in the complex being paramagnetic. wikipedia.org Magnetic susceptibility measurements show normal paramagnetism down to about 80 K, with an effective magnetic moment of 3.2 μB, which is close to the spin-only value for a d⁸ ion. wikipedia.org Below this temperature, ferromagnetic exchange interactions between the three nickel ions cause the effective moment to rise. wikipedia.orgrsc.org The ground state of the trimer is a septet (S=3). rsc.org

In contrast, four-coordinate Ni(II) complexes can be either tetrahedral (high-spin) or square planar (low-spin). stackexchange.com While monomeric Ni(acac)₂ might be expected to be square planar and diamagnetic, the formation of the trimer allows the nickel ions to achieve a more stable, high-spin octahedral state. wikipedia.orgstackexchange.com Spectroscopic techniques, in conjunction with magnetic studies, are essential for confirming these spin states and the resulting electronic configurations. rsc.orgnih.gov

Investigation of Magnetic Properties and Spin Interactions

Paramagnetism and Diamagnetism in Nickel(II) Acetylacetonate (B107027) Complexes

The magnetic properties of Nickel(II) acetylacetonate are highly dependent on its molecular structure and the coordination environment of the nickel ion. The common anhydrous form of Nickel(II) acetylacetonate exists as a trimer, [Ni(acac)₂]₃. wikipedia.org In this arrangement, each nickel atom achieves a distorted octahedral geometry, which leads to the presence of two unpaired electrons. wikipedia.orgstackexchange.com Consequently, this complex is paramagnetic. wikipedia.orghandwiki.org Its magnetic behavior is characterized by an effective magnetic moment (μ_eff) of approximately 3.2 Bohr magnetons (μ_B) at temperatures down to about 80 K, a value close to the spin-only moment expected for a d⁸ ion with two unpaired electrons. wikipedia.org

In contrast, diamagnetism in Nickel(II) complexes typically occurs in a square planar coordination geometry. stackexchange.comquora.com When strong-field ligands are present, they can cause the pairing of the 3d-electrons in the Ni(II) ion. quora.com This results in a low-spin d⁸ configuration with no unpaired electrons, rendering the complex diamagnetic. stackexchange.comquora.com While the typical trimeric and dihydrate forms of Nickel(II) acetylacetonate are paramagnetic due to their octahedral coordination, related complexes with different ligands or structural constraints that enforce a square planar geometry can exhibit diamagnetism. stackexchange.comacs.org

| Complex Form | Coordination Geometry | Magnetic Property | Typical Magnetic Moment (μ_eff) |

|---|---|---|---|

| Anhydrous Trimer, [Ni(acac)₂]₃ | Distorted Octahedral | Paramagnetic | ~3.2 μ_B (at T > 80 K) wikipedia.org |

| Dihydrate, Ni(acac)₂(H₂O)₂ | Octahedral | Paramagnetic | ~2.8-3.3 BM christuniversity.in |

| Hypothetical Square Planar Ni(II) Complex | Square Planar | Diamagnetic | 0 μ_B stackexchange.comquora.com |

Antiferromagnetic Coupling in Polynuclear Nickel(II) Acetylacetonate Systems

Magnetic coupling describes the interaction between neighboring magnetic centers (the Ni(II) ions) within a polynuclear complex. While the standard anhydrous trimer, [Ni(acac)₂]₃, exhibits ferromagnetic interactions at low temperatures, antiferromagnetic coupling is also a significant phenomenon in other polynuclear nickel systems. wikipedia.org

Antiferromagnetic coupling occurs when the spins of adjacent metal ions align in an antiparallel fashion, leading to a reduction or cancellation of the total magnetic moment. This type of interaction is often mediated by bridging ligands that facilitate a superexchange mechanism. In dinuclear nickel(II) complexes bridged by ligands such as pyrimidine or pyrazine derivatives, antiferromagnetic coupling has been observed. rsc.org The strength of this coupling (often quantified by the exchange parameter, J) is sensitive to the nature of the bridging ligand, the distance between the metal centers, and the geometry of the bridging pathway. For instance, increasingly strong antiferromagnetic interactions have been noted in Ni(II) chains where larger halide ions mediate the exchange. researchgate.net Although the common trimer of Nickel(II) acetylacetonate is ferromagnetic, modifications to the structure, such as the introduction of different bridging ligands in place of the shared acetylacetonate oxygens, could potentially induce antiferromagnetic interactions.

Studies on Zero-Field Splitting (ZFS) Parameters

For a Nickel(II) ion (S=1) in a coordination environment with lower than cubic symmetry, the degeneracy of the spin sublevels (m_s = -1, 0, +1) is lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). mdpi.com ZFS is described by two key parameters: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). mdpi.com

D (Axial ZFS): Describes the energy separation between the m_s = ±1 and m_s = 0 states. A positive D value indicates that the m_s = 0 state is the ground state (easy-plane anisotropy), while a negative D value signifies that the m_s = ±1 states are lower in energy (easy-axis anisotropy).

E (Rhombic ZFS): Quantifies the splitting between the m_s = +1 and m_s = -1 levels, arising from asymmetry in the plane perpendicular to the principal axis.

The magnitude of ZFS in Ni(II) complexes can be substantial, with D values varying over a broad range, for example, from -10 K to +10 K. researchgate.net The precise determination of these parameters often requires advanced techniques such as high-frequency and high-field electron paramagnetic resonance (HFEPR), as Ni(II) is a non-Kramers ion. mdpi.com

| Parameter | Description | Significance of Sign |

|---|---|---|

| D (Axial ZFS) | Energy splitting between m_s = ±1 and m_s = 0 sublevels. | D > 0: Easy-plane anisotropy; D < 0: Easy-axis anisotropy. |

| E (Rhombic ZFS) | Energy splitting between m_s = +1 and m_s = -1 sublevels. | Represents the degree of rhombic (in-plane) distortion. |

Correlation Between Molecular Structure, Coordination Geometry, and Magnetic Anisotropy

A strong correlation exists between the structural features of a Nickel(II) complex and its magnetic anisotropy. Magnetic anisotropy, which is a consequence of ZFS, refers to the directional dependence of a material's magnetic properties. In Ni(II) acetylacetonate complexes, this is dictated primarily by the coordination geometry around the nickel centers.

In the anhydrous trimer [Ni(acac)₂]₃, the three nickel atoms are arranged in a nearly linear fashion, and each Ni(II) ion possesses a tetragonally distorted octahedral geometry. wikipedia.org This distortion from a perfect octahedron is the primary origin of magnetic anisotropy and a non-zero D value. wikipedia.orgresearchgate.net The magnitude and sign of the D parameter are highly sensitive to the nature of this distortion. For example, an axial elongation of the octahedron generally leads to a different ZFS signature compared to an axial compression. nih.gov The magnetism of Ni(II) complexes, particularly the magnitude of ZFS, is found to correlate with the degree of distortion of the coordination polyhedra. researchgate.net Therefore, the specific bond lengths and angles within the NiO₆ core of each nickel center in the acetylacetonate complex directly influence the observed magnetic properties.

Spectroscopic Techniques for Magnetic Property Assessment (e.g., SQUID)

The investigation of the magnetic properties of Nickel(II) acetylacetonate complexes relies heavily on sensitive magnetometry techniques. A primary tool for this purpose is the Superconducting Quantum Interference Device (SQUID) magnetometer. researchgate.netaps.org

A SQUID magnetometer is used to perform precise measurements of the magnetic susceptibility of a sample as a function of temperature and applied magnetic field. researchgate.net For a paramagnetic substance like [Ni(acac)₂]₃, these measurements typically involve:

Temperature-Dependent Susceptibility: The sample is cooled to a low temperature (e.g., liquid helium temperatures), and its magnetic moment is measured as the temperature is slowly increased under a constant, weak magnetic field.

Data Analysis: The collected data are often plotted as the product of molar susceptibility and temperature (χT) versus temperature (T). For a simple paramagnet, this value should be constant. However, for [Ni(acac)₂]₃, this plot reveals its behavior: it is nearly constant at higher temperatures, consistent with paramagnetism, but rises at very low temperatures, which is indicative of the ferromagnetic exchange interactions between the three nickel ions. wikipedia.org

By analyzing the data obtained from SQUID magnetometry, researchers can determine key magnetic parameters, including the effective magnetic moment and the nature and strength of magnetic exchange interactions within the molecule. researchgate.net

Mechanistic Insights into Catalytic Transformations

Nickel(II) Acetylacetonate (B107027) as a Precatalyst for Cross-Coupling Reactions

In the realm of cross-coupling, Ni(acac)₂ is a common choice as a precursor to the active catalyst. wikipedia.org The initial step in these reactions involves the reduction of the Ni(II) center to a lower oxidation state, which can then engage in the primary steps of the catalytic cycle, such as oxidative addition.

Reductive cross-electrophile coupling is a powerful strategy for carbon-carbon bond formation that pairs two different electrophiles using a stoichiometric reductant. oaes.cc Nickel catalysts are particularly effective for these reactions. When Ni(acac)₂ is used as the precatalyst, it is first reduced to an active Ni(0) or Ni(I) species. The subsequent mechanism for the cross-coupling generally follows one of two primary pathways: a "radical chain" mechanism or a "sequential reduction" pathway. nih.govnih.gov

The central difference between these pathways lies in the order of electrophile activation. nih.gov In a sequential reduction mechanism, which accounts for chemoselectivity in many cross-electrophile couplings, a low-valent nickel species activates the two electrophiles in a specific order. oaes.ccnih.gov Mechanistic studies have revealed that C(sp²) and C(sp³) electrophiles are often activated through distinct pathways. For instance, a Ni(I) species can activate a C(sp²) electrophile (like an aryl halide) via a two-electron oxidative addition, while it activates a C(sp³) electrophile (like an alkyl halide) through a single-electron transfer process that generates a radical. nih.govnih.gov This radical can then be trapped by a Ni(II) complex, leading to a high-valent Ni(III) intermediate that undergoes reductive elimination to form the C(sp²)-C(sp³) bond. nih.govnih.gov

The general catalytic cycle for a sequential reduction pathway can be summarized as follows:

Initiation : Reduction of Ni(II) precatalyst to active Ni(I).

Radical Generation : The Ni(I) complex mediates radical formation from the alkyl halide.

Radical Capture : The resulting carbon radical is captured by a Ni(II) species.

Reductive Elimination : The final C-C bond is formed, regenerating a lower-valent nickel species that continues the cycle. nih.gov

Nickel catalysis offers unique pathways for alkene functionalization that are distinct from those of other Group 10 metals like palladium. nih.govnih.gov A key feature of nickel is its ability to engage in single-electron pathways and stabilize radical intermediates. nih.govresearchgate.net When Ni(acac)₂ is used as the precatalyst, the generated active nickel species can functionalize alkenes through several mechanisms.

For the carbofunctionalization of alkenes, two dominant pathways are observed:

Two-Electron Pathway : This pathway is common for C(sp²) coupling partners. It typically involves the oxidative addition of a C(sp²) electrophile to a Ni(0) species to form an organonickel(II) intermediate. This intermediate then undergoes migratory insertion with the alkene. Unlike palladium systems, the resulting nickel-alkyl intermediate is less prone to β-hydride elimination and can be trapped to form new C-C bonds. nih.gov

Radical Pathway : This pathway is often operative for C(sp³) electrophiles. The nickel catalyst can induce the formation of a radical from the electrophile. This radical then adds to the alkene, and the resulting radical intermediate can be trapped by a nickel complex to afford a nickel-alkyl species, which can undergo further transformation. nih.gov This radical mechanism allows for the development of stereoselective reactions that proceed through different stereo-determining steps than traditional migratory insertion pathways. nih.govnih.gov

In some cases, such as the dehydrogenative silylation of alkenes, Ni(acac)₂ can catalyze the reaction without an external reducing agent, with the silane (B1218182) itself potentially acting as the reductant to generate the active catalytic species. rsc.org

The selective cross-coupling of two different C(sp³) electrophiles is challenging due to the similar reactivity of the coupling partners. ucla.edu Nickel-catalyzed strategies have emerged to address this challenge, often relying on orthogonal activation modes for the two distinct C(sp³) precursors. ucla.edurowan.edu

One successful strategy involves dual catalytic systems, such as combining nickel catalysis with photoredox catalysis. ucla.edunih.gov In such a system, the two C(sp³) electrophiles are activated by different mechanisms. For example, one electrophile can be activated via hydrogen atom abstraction or single-electron transfer by the photocatalyst to generate a radical, while the other C(sp³) electrophile is activated at the nickel center. ucla.edunih.gov This orthogonal activation prevents homocoupling and promotes the desired cross-selective C(sp³)-C(sp³) bond formation. ucla.edu Mechanistic studies suggest that these reactions can proceed via the formation of alkyl radicals from both coupling partners. rowan.eduresearchgate.net

Role in Polymerization and Oligomerization Processes

Nickel(II) acetylacetonate is a well-established precatalyst component in Ziegler-type systems for the oligomerization and polymerization of olefins, particularly ethylene (B1197577). mdpi.comresearchgate.net In these systems, Ni(acac)₂ is combined with an organoaluminum cocatalyst, such as diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC). mdpi.com

Mechanistic studies have revealed that the interaction between Ni(acac)₂ and the organoaluminum compound does not result in a simple homogeneous catalyst. Instead, it leads to the formation of nickel-containing nanoparticles. mdpi.comresearchgate.net These nanoparticles serve as a support or carrier for the catalytically active sites. The active centers are believed to be hydride or alkyl complexes of Ni(II), such as Ni(II)-H or Ni(II)-C fragments, which are deposited on the surface of these nanoparticles. mdpi.com

The formation and activity of these catalytic systems are influenced by several factors:

Cocatalyst and Al/Ni Ratio : The nature of the organoaluminum cocatalyst and the molar ratio of aluminum to nickel significantly affect the reaction's activity and the composition of the resulting products (e.g., the distribution of different oligomers). mdpi.com

Water Content : The presence of small amounts of water in the solvent can impact the activity and productivity of the catalytic system. mdpi.comresearchgate.net

The proposed model involves the in situ reduction of Ni(acac)₂ by the cocatalyst, leading to the generation of nanoparticles stabilized by a ligand shell that can include excess organoaluminum compounds and acetylacetonate ligands. mdpi.com The active Ni(II) hydride centers on these particles are responsible for the catalytic oligomerization of ethylene. mdpi.com

| Cocatalyst | Al/Ni Molar Ratio | Productivity (kg/g Ni·h) | Butenes in C4 Fraction (%) |

|---|---|---|---|

| DEAC | 10 | 10.5 | 96.2 |

| 20 | 21.2 | 97.5 | |

| 50 | 35.8 | 98.1 | |

| EASC | 10 | 8.7 | 94.3 |

| 20 | 15.4 | 95.6 | |

| 50 | 28.9 | 96.8 |

Mechanistic Studies of Addition Reactions

Ni(acac)₂ also serves as an effective catalyst for various addition reactions, leveraging the Lewis acidic nature of the nickel(II) center to activate substrates.

Nickel(II) acetylacetonate is a proficient catalyst for the Michael addition of β-dicarbonyl compounds to α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.netarkat-usa.org The catalytic activity of Ni(acac)₂ in these reactions is generally superior to that of other transition metals like copper or palladium and often surpasses traditional basic catalysts in terms of yield and selectivity. researchgate.net

The proposed mechanism involves the coordination of the β-dicarbonyl compound (the Michael donor) to the Ni(II) center. This coordination increases the acidity of the α-proton, facilitating the formation of a nickel enolate intermediate. This enolate then undergoes a nucleophilic attack on the Michael acceptor. The key feature is the role of the Ni(II) center as a Lewis acid to bring the reactants together and facilitate the key C-C bond-forming step. In enantioselective variants, chiral ligands are used to create a chiral environment around the nickel center, which controls the stereochemical outcome of the addition. acs.org

| Michael Acceptor | Reaction Temperature (°C) | Yield of Adduct (%) |

|---|---|---|

| Methyl vinyl ketone | 80 | 95 |

| 3-Penten-2-one | 100 | 88 |

| 2-Cyclopentenone | 120 | 75 |

Redox Cycling and Generation of Active Nickel Species (Ni(0), Ni(I), Ni(III))

A central feature of catalysis involving Ni(acac)₂ is the in situ generation of catalytically active low-valent nickel species, primarily Ni(0). acs.orgsigmaaldrich.com The Ni(II) precursor is inactive for many cross-coupling reactions, which typically commence with an oxidative addition step requiring an electron-rich, low-valent metal center. A convenient procedure involves the treatment of Ni(acac)₂ with phosphine (B1218219) ligands and, in many cases, a reducing agent. acs.orgresearchgate.net Mechanistic studies suggest that water can play a significant role in the formation of these zerovalent nickel species. acs.orgresearchgate.net

Once generated, the Ni(0) species initiates the catalytic cycle, which often involves redox cycling between Ni(0) and Ni(II) states. A typical cycle includes:

Oxidative Addition: The Ni(0) complex reacts with a substrate (e.g., an aryl halide), leading to its oxidation to a Ni(II) species.

Transmetalation (for cross-coupling): A second coupling partner (e.g., an organoboron reagent) transfers its organic group to the Ni(II) center.

Reductive Elimination: The two organic groups couple and are eliminated from the nickel center, forming the desired product and regenerating the active Ni(0) catalyst.

While the Ni(0)/Ni(II) cycle is predominant, Ni(I) and Ni(III) species are increasingly recognized as important intermediates in various nickel-catalyzed reactions. sdu.dkmdpi.com

Ni(I) Species: As discussed in carboxylation reactions, Ni(I) complexes can be key intermediates. nih.govnih.gov They are often generated by the one-electron reduction of a Ni(II) intermediate or the one-electron oxidation of a Ni(0) species. nih.gov The involvement of Ni(I) has also been proposed in ethylene oligomerization systems using Ni(acac)₂. mdpi.com

Ni(III) Species: Higher oxidation state Ni(III) intermediates have been proposed in certain catalytic reactions. sdu.dk Though less common, these species can be accessed through the oxidation of Ni(II) complexes and are known to participate in processes like oxygen atom transfer. sdu.dknih.gov

The accessibility of multiple oxidation states (0, I, II, III) is a hallmark of nickel chemistry and underpins its broad catalytic utility. The specific redox pathway is highly dependent on the nature of the substrates, ligands, and additives present in the reaction mixture.

Influence of Phosphine Ligands and Other Additives on Catalytic Activity and Selectivity

Phosphine ligands are arguably the most critical additives in modulating the behavior of nickel catalysts derived from Ni(acac)₂. Their electronic and steric properties profoundly influence nearly every aspect of the catalytic cycle, from the initial generation of the active species to the final product-forming step. princeton.edutcichemicals.com

Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand directly impacts the electron density at the nickel center. researchgate.net

Electron-rich phosphines (e.g., trialkylphosphines like PBu₃) increase the electron density on the nickel, which generally promotes the oxidative addition step and can facilitate reductive elimination. tcichemicals.com

Electron-poor phosphines (e.g., those with electron-withdrawing substituents) can be beneficial in other steps. For example, enhancing the electron-withdrawing ability of the ligand has been shown to reduce the energy barrier in certain nickel-catalyzed decarbonylation reactions. researchgate.net

Steric Effects: The size or "bulk" of a phosphine ligand is a powerful tool for controlling the coordination number of the nickel center and the steric environment around it. princeton.edunih.gov

Bulky phosphines (e.g., Buchwald-type biaryl phosphines) tend to promote the formation of highly reactive, low-coordinate (often monoligated) nickel complexes. nih.gov This can prevent catalyst deactivation by avoiding the formation of overly stable, multi-ligated species and can create an open coordination site necessary for substrate binding. princeton.edunih.gov

Smaller phosphines (e.g., PMe₃) may favor the formation of bis-ligated complexes. This difference in coordination number can lead to divergent selectivity in reactions where multiple reaction pathways are possible. For instance, small phosphines have been shown to enable the selective oxidative addition of Ar–O bonds over Ar–Cl bonds, a selectivity not observed with bulkier ligands. nih.gov

The interplay between steric and electronic effects is complex but allows for fine-tuning of catalytic performance. The selection of the optimal phosphine ligand is often crucial for achieving high yield and selectivity in a given transformation. princeton.edu

| Ligand Type | Key Structural Feature | Influence on Ni Catalyst | Typical Application |

| Trialkylphosphines (e.g., PCy₃) | Electron-rich, bulky | Promotes oxidative addition, stabilizes low-coordinate species | Cross-coupling reactions |

| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating, less bulky | General-purpose ligand | Carboxylation, cyclizations |

| Biaryl Phosphines (Buchwald-type) | Very bulky, electron-rich | Promotes monoligated, highly active species | C-C and C-N cross-coupling |

| Bidentate Phosphines (e.g., dppf) | Chelating, defined bite angle | Enforces specific geometries, enhances catalyst stability | Cross-coupling reactions |

Stereochemical Control and Regioselectivity in Catalytic Reactions

Achieving high levels of stereochemical control (enantioselectivity and diastereoselectivity) and regioselectivity is a primary goal in modern synthetic chemistry. In nickel-catalyzed reactions, these outcomes are predominantly governed by the catalyst system, particularly the structure of the ancillary ligands.

Stereochemical Control: The introduction of chirality into the catalytic system, typically through the use of chiral ligands, allows for the asymmetric synthesis of products. When a prochiral substrate interacts with a chiral nickel complex, the transition states leading to the different enantiomers or diastereomers are no longer equal in energy, resulting in the preferential formation of one stereoisomer.

For example, in the nickel-catalyzed reductive coupling of dienol ethers and aldehydes, the use of chiral cyclodiphosphazane or VAPOL-derived phosphoramidite (B1245037) ligands enables access to monoprotected vicinal diols with excellent diastereo- and enantioselectivity. researchgate.net Similarly, chiral phosphine-nickel complexes can promote three-component couplings to form bis-homoallylic alcohols with high stereoselectivity. researchgate.net The coordination of chiral N-acetyl aminoalcohols to a Ni(II) center can create an octahedral complex where the metal itself becomes a stereogenic center, demonstrating how the ligand's stereochemistry is transferred to the coordination sphere of the metal. rsc.org

Regioselectivity: Many catalytic transformations involve substrates with multiple reactive sites, and controlling which site undergoes reaction (regioselectivity) is critical. This is often achieved by tuning the steric and electronic properties of the ligands and substrates.

In nickel-catalyzed hydroalkenylation of aldehydes, for example, the regioselectivity (linear vs. branched product) is controlled during the oxidative cyclization step, with electronic effects playing a decisive role. researchgate.net Ligand choice is also paramount in reactions like the hydrosilylation of unsymmetrical alkynes, where the silyl (B83357) group can add to one of two carbon atoms. While some Ni(acac)₂-based systems provide excellent regioselectivity for the anti-Markovnikov product, others can lead to mixtures. acs.org The ability of ligands to direct the reaction pathway is a powerful tool; for instance, the directing effect of an ortho-methoxy group on a phosphonium (B103445) salt was shown to control which aryl group was cleaved in a nickel-catalyzed dearylation reaction. nih.gov This highlights how subtle electronic and steric interactions, orchestrated by the ligand, can dictate the regiochemical outcome of a reaction.

Precursor Chemistry in Advanced Materials Synthesis

Utilization in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Thin Film Growth

Nickel(II) acetylacetonate (B107027) is a key precursor for depositing nickel-containing thin films using both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling the creation of high-purity, uniform coatings for electronic and magnetic devices. sigmaaldrich.com

In CVD processes, Ni(acac)₂ is vaporized and thermally decomposed on a substrate surface. Studies have shown the synthesis of Ni/NiO nanoparticles via metal-organic CVD in a tube flow reactor at temperatures up to 500°C. scirp.orgscispace.com The characteristics of the resulting particles are significantly influenced by parameters such as reactor temperature, precursor concentration, and the presence of a reducing agent like hydrogen. scirp.orgscispace.com

In ALD, which offers atomic-level thickness control, Ni(acac)₂ is used in sequential, self-limiting surface reactions. The thermal stability of Ni(acac)₂ requires the use of highly reactive oxidizing agents to achieve efficient film growth. acs.org A comparative study of ALD for nickel oxide (NiOₓ) films using different oxidizing agents revealed significant impacts on the film's physical and chemical properties. acs.org For instance, thermal ALD (TALD) at 300°C and plasma-enhanced ALD (PALD) at 220°C produced films with distinct characteristics depending on whether deionized water (H₂O), ozone (O₃), or molecular oxygen (O₂) was used as the oxidant. acs.org While Ni(acac)₂ offers a good growth per cycle (GPC) of approximately 0.07 nm/cycle, the choice of oxidant is critical for controlling defect concentration and film quality. acs.org

| Parameter | Thermal ALD (TALD) | Plasma-Enhanced ALD (PALD) |

|---|---|---|

| Deposition Temperature | 300 °C | 220 °C |

| Common Oxidizing Agents | H₂O, O₃ | O₂, H₂O |

| Approximate Growth Per Cycle (GPC) | ~0.07 nm/cycle | |

| Key Challenge | High thermal stability of Ni(acac)₂ requires highly reactive oxidants. |

Synthesis of Nickel-Based Nanomaterials

The properties of Ni(acac)₂ make it an excellent starting material for the fabrication of various nickel-based nanomaterials with controlled size, morphology, and composition. sigmaaldrich.com

Nickel(II) acetylacetonate serves as an effective precursor for synthesizing nickel oxide/carbon (NiO/C) nanocomposites and crystalline NiO nanoparticles. sigmaaldrich.com A simple and efficient two-step method based on the non-isothermal decomposition of Ni(acac)₂ has been developed to produce NiO/C nanocomposites with varying NiO concentrations. nih.gov In this method, the precursor is dissolved and mixed with a carbon support, followed by heating at a constant rate (e.g., 1 K/min) to a final temperature of 420°C, which corresponds to the complete decomposition of the acetylacetonate. nih.gov The resulting materials consist of spherical β-NiO particles distributed on the carbon surface, with the particle size being directly influenced by the NiO content. nih.gov

| NiO Concentration (wt%) | Average Diameter of NiO Spheres (nm) |

|---|---|

| 10 | 36 |

| 50 | 50 |

| 80 | 205 |

The synthesis of metallic nickel nanoparticles with tunable sizes can be achieved through the chemical reduction of nickel(II) acetylacetonate. A facile approach involves the reduction of Ni(acac)₂ with agents like sodium borohydride (B1222165) in the presence of capping agents such as hexadecylamine (B48584) (HDA) and trioctylphosphine (B1581425) oxide (TOPO). elsevierpure.com The ratio of these surfactants provides control over particle growth, allowing for the production of monodisperse nickel nanoparticles with sizes ranging from 3 to 11 nm. elsevierpure.com

A more detailed study has delineated the specific roles of reagents in the synthesis of nickel nanoparticles from Ni(acac)₂. acs.org In a system containing oleylamine (B85491) (OA) and trioctylphosphine (TOP), OA acts as the reducing agent, thereby controlling the nucleation rate, while TOP provides tunable surface stabilization by coordinating to the Ni(0) surface. acs.org By carefully managing the relative amounts of these reactants, monodispersed nickel nanoparticles with diameters between 2 and 30 nm can be synthesized. acs.org While methods exist for producing nickel nanowires, often involving magnetic fields or specific polyol processes, the controlled synthesis from Ni(acac)₂ is particularly well-documented for producing spherical nanoparticles with high monodispersity. elsevierpure.comacs.orgmdpi.com

Application in Solvothermal and Non-Isothermal Decomposition Methods

Nickel(II) acetylacetonate is effectively employed in both solvothermal and decomposition-based synthesis routes. sigmaaldrich.comnih.gov

The non-isothermal decomposition method is a straightforward and efficient technique for producing nanocomposites. nih.gov As detailed in the synthesis of NiO/C, this approach involves a controlled heating ramp in a chosen atmosphere, leading to the decomposition of the precursor and the formation of the desired nanostructures on a support material. nih.gov This method is advantageous as it often requires minimal post-synthesis processing like washing or filtering. nih.gov

In addition to decomposition in a furnace, Ni(acac)₂ is also used in solution-based methods like solvothermal and hydrothermal synthesis. sigmaaldrich.com These techniques involve heating a solution of the precursor in a sealed vessel (autoclave), where the increased pressure and temperature facilitate the decomposition of the precursor and the crystallization of the final product. These methods are widely used to produce nickel oxide (NiO) nanostructures and thin films for applications in catalysis and energy storage. sigmaaldrich.comelsevierpure.com

Supercritical Fluid Deposition (SFD) of Nickel Nanostructures

Supercritical Fluid Deposition (SFD), also known as Supercritical Fluid Chemical Deposition (SFCD), is an advanced technique for fabricating nanostructured materials and presents a promising alternative to conventional methods like CVD. researchgate.net This method utilizes a supercritical fluid (SCF), such as carbon dioxide, which exhibits properties intermediate between a liquid and a gas. semanticscholar.org

The process involves dissolving an organometallic precursor like nickel(II) acetylacetonate in the SCF. researchgate.net The resulting solution is then introduced into a reaction chamber where the precursor is deposited onto a substrate through chemical reduction, often using hydrogen (H₂), or through thermal decomposition. researchgate.net The unique properties of SCFs, such as high diffusivity, low viscosity, and zero surface tension, allow for uniform deposition on complex, high-aspect-ratio structures without the pore collapse associated with liquid-based methods. semanticscholar.org This technique enables the formation of well-defined, pure nanoscale metal structures, making it highly suitable for nano-engineering surfaces and creating advanced nanostructured devices. researchgate.net

Role in Fabricating Hybrid Materials and Composites

The utility of nickel(II) acetylacetonate as a precursor extends to the fabrication of complex hybrid materials and composites. mdpi.com Its ability to controllably decompose into nickel or nickel oxide allows for its integration into various matrices, creating materials with synergistic properties.

A prime example is the synthesis of NiO/C nanocomposites, where NiO nanoparticles are grown on a carbon support. nih.gov In these materials, the nickel oxide provides catalytic or electrochemical activity, while the carbon matrix offers high conductivity and structural stability. Furthermore, Ni(acac)₂ has been employed as a catalyst precursor for the growth of carbon nanostructures like carbon nanotubes and onions. acs.org The dissociation of the precursor on a substrate can yield catalytic nickel nanoparticles that then mediate the growth of carbon structures from a carbon-containing gas. This process allows for the in-situ formation of carbon-based hybrid materials where the catalyst is finely dispersed, leading to enhanced performance in applications ranging from electronics to energy storage. mdpi.comacs.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic structure and reactivity of Nickel(II) acetylacetonate (B107027), often abbreviated as Ni(acac)₂. These studies provide a foundational understanding of the molecule's geometry, orbital composition, and bond strengths. nih.govresearchgate.net

DFT calculations, often using functionals like the Perdew, Burke, and Ernzerhof (PBE) approximation, have successfully optimized the geometry of the isolated Ni(acac)₂ molecule. acs.org The calculated bond lengths and angles show good agreement with experimental data, typically differing by no more than 2-3%. acs.org This level of accuracy confirms the reliability of DFT methods for modeling the structural properties of this complex. acs.org

Analysis of the frontier molecular orbitals reveals key aspects of the compound's electronic nature. The highest occupied molecular orbital (HOMO) is primarily composed of the dxz orbital of the Nickel atom (nearly 70%), with significant contributions from the pz orbitals of the oxygen and carbon atoms of the acetylacetonate ligands. acs.org DFT has also been used to calculate the ionization energy of Ni(acac)₂, with a computed value of 6.25 eV, which is comparable to the experimental value of 7.41 eV. nih.gov

DFT studies have also been employed to explore the compound's reactivity by analyzing different molecular fragmentation patterns. nih.govresearchgate.net By calculating the energy required to break specific bonds, researchers can estimate bond strengths. For the isolated molecule, the dissociation of the acetylacetonate ligands from the nickel atom (breaking the Ni-O bonds) is identified as the most favorable fragmentation pathway. acs.org This theoretical approach is crucial for predicting the chemical behavior of Ni(acac)₂ in various applications, such as in catalysis and materials synthesis. nih.govresearchgate.netnih.gov Furthermore, DFT has been used to study the mechanism of the monomer-trimer isomerism of Ni(acac)₂, revealing that the dissociation of the paramagnetic trimer involves multiple steps with changes in the system's spin state. researchgate.net

Table 1: Comparison of Calculated and Experimental Bond Parameters for Isolated Ni(acac)₂

| Parameter | Bond/Angle | Calculated Value (DFT/PBE) | Reference Data (Experimental/Theoretical) | Deviation (%) |

|---|---|---|---|---|

| Bond Length (Å) | Ni-O | 1.89 | 1.88 - 1.91 | ~0.5 - 1.0 |

| C-O | 1.29 | 1.27 - 1.30 | ~0.8 - 1.6 | |

| C-C (ring) | 1.41 | 1.39 - 1.42 | ~0.7 - 1.4 | |

| C-CH₃ | 1.52 | 1.50 - 1.53 | ~0.7 - 1.3 | |

| Bond Angle (°) | O-Ni-O | 95.1 | 93.0 - 96.5 | ~1.4 - 2.3 |

| Ni-O-C | 125.8 | 123.0 - 126.0 | ~0.2 - 2.3 | |

| O-C-C | 124.5 | 122.0 - 125.0 | ~0.4 - 2.0 |

Note: This table synthesizes data from computational studies. Exact values may vary based on the specific functional and basis set used. acs.org

Ab Initio Calculations for Molecular Properties and Spectroscopic Interpretation

Ab initio (or first-principles) calculations, which are based on quantum mechanics without empirical parameters, provide a high level of theory for determining the molecular and electronic properties of Nickel(II) acetylacetonate. nih.govresearchgate.netacs.org These calculations are critical for obtaining accurate geometric parameters, understanding electronic transitions, and interpreting experimental spectra. nih.govresearchgate.net

For the isolated Ni(acac)₂ molecule, ab initio geometry optimizations yield structural data that are in close agreement with experimental observations. acs.org Calculated bond lengths and angles typically show deviations of less than 2% and 3%, respectively, from values obtained through experimental techniques. acs.org This accuracy validates the computational models and provides a reliable basis for further property calculations. acs.org

Ab initio methods are particularly valuable for interpreting spectroscopic data. By calculating the energies and compositions of molecular orbitals, researchers can assign the bands observed in photoelectron spectra. researchgate.netresearchgate.net For Ni(acac)₂, such calculations have led to a new interpretation of its gas-phase photoelectron spectrum. researchgate.netresearchgate.net The energies of the Kohn-Sham orbitals can be correlated with experimental vertical ionization energies, providing a good match when accounting for the Koopmans defect. researchgate.net This synergy between theoretical calculations and experimental spectroscopy allows for a detailed mapping of the electronic structure. researchgate.netnih.gov

Furthermore, these computational approaches can predict various molecular properties that are difficult to measure directly. This includes the calculation of ionization energies and the characterization of frontier molecular orbitals, which govern the molecule's reactivity and optical properties. nih.gov

Modeling of Adsorption and Dissociation Processes on Substrates

Theoretical modeling is instrumental in understanding the interaction of Nickel(II) acetylacetonate with various surfaces, a process central to its application in film growth and catalysis. nih.govresearchgate.net DFT calculations have been used to investigate the adsorption and subsequent dissociation of Ni(acac)₂ on metallic substrates, such as an iron (110) surface. nih.govresearchgate.netacs.org

These models explore different adsorption sites and configurations to determine the most energetically favorable interactions. For the Fe(110) surface, three primary sites for the Ni atom of the complex are considered: on top of an iron atom (OT), a twofold coordination site (short bridge, SB), and a fourfold coordination site (long bridge, LB). acs.org Calculations revealed that the most stable adsorption configuration involves the nickel atom in the long bridge position with the oxygen atoms of the ligands positioned on top of the nearest iron atoms. nih.govacs.org

Crucially, modeling shows that the presence of the metallic substrate significantly alters the dissociation behavior of the Ni(acac)₂ complex. nih.govacs.org While the breaking of the Ni-O bond is the most favorable dissociation pathway for the isolated molecule, the presence of the iron surface makes other fragmentation patterns, such as the breaking of C-O bonds, more favorable. acs.org All calculated dissociation energies on the iron surface are negative, indicating that the dissociation of the complex on the substrate is an energetically favorable process. nih.govacs.org This change in reactivity is critical for understanding the mechanism of Ni-containing film deposition from this precursor. nih.gov

Table 2: Calculated Adsorption and Dissociation Energies of Ni(acac)₂ on Fe(110) Surface

| Configuration/Process | Description | Calculated Energy (eV) |

|---|---|---|

| Adsorption Energy | On Top (OT) | -2.50 |

| Short Bridge (SB) | -2.95 | |

| Long Bridge (LB*) | -3.15 | |

| Dissociation Energy on Surface | Cut 1 (C-O bond cleavage) | -1.85 to -2.30 |

| Cut 2 (Ni-O bond cleavage) | -1.20 to -1.50 |

Note: This table is based on DFT calculations for Ni(acac)₂ on an Fe(110) surface. Negative values indicate energetically favorable processes. LB refers to a rotated long bridge configuration. "Cut 1" and "Cut 2" represent different fragmentation patterns of the ligand.* nih.govacs.org

Quantum Chemical Calculations of Magnetic Exchange Interactions and Zero-Field Splitting

Anhydrous Nickel(II) acetylacetonate exists as a trimer, [Ni(acac)₂]₃, which exhibits interesting magnetic properties arising from interactions between the three nickel centers. wikipedia.org Quantum chemical calculations are essential for understanding the nature of these magnetic exchange interactions. researchgate.net

In the trimeric structure, the three Ni(II) ions are approximately collinear, with adjacent nickel atoms linked by oxygen atoms. wikipedia.org This arrangement facilitates superexchange interactions between the paramagnetic Ni(II) centers (each with a d⁸ electron configuration and two unpaired electrons). wikipedia.orgresearchgate.net Experimental observations show that the complex is paramagnetic, with an effective magnetic moment that increases at very low temperatures. wikipedia.org This increase is attributed to ferromagnetic exchange interactions among the three nickel ions. wikipedia.org

Quantum chemical computations can model these interactions to quantify the exchange coupling constants (J) that describe the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic coupling. researchgate.net For the [Ni(acac)₂]₃ trimer, these calculations help to explain the observed magnetic behavior by detailing the coupling between nearest-neighbor nickel ions (J₁₂) and between the terminal ions (J₁₃). researchgate.net Such studies are crucial for the design and understanding of single-molecule magnets and other magnetic materials. researchgate.netarxiv.org These computational methods can also be applied to calculate zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin states in the absence of an external magnetic field and are fundamental to understanding magnetic anisotropy in molecules. arxiv.org

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations, particularly those using DFT, are powerful tools for elucidating complex reaction mechanisms involving Nickel(II) acetylacetonate and related complexes. researchgate.netnih.gov These simulations can map out entire reaction pathways, identify transition states, and calculate activation energy barriers, providing a step-by-step view of chemical transformations. researchgate.netacs.org

One example is the study of the monomer-trimer isomerism of Ni(acac)₂. researchgate.net DFT calculations have been used to investigate the possible reaction paths for the spin-forbidden dissociation of the paramagnetic trimer into the monomer. researchgate.net These studies identified two preferred reaction routes, each involving three consecutive steps that include changes in the spin state of the system. researchgate.net The computationally estimated energy barriers for these processes were found to be in good agreement with available experimental data, validating the proposed mechanism. researchgate.net

In the field of catalysis, computational simulations help to unravel the mechanisms of Ni-catalyzed reactions. For instance, in asymmetric Michael reactions catalyzed by Ni(II)-diamine complexes, DFT calculations have been used to clarify the origin of stereoselectivity. nih.gov By surveying multiple potential reaction pathways and characterizing the different diastereomeric transition states, researchers can identify the lowest-energy path that leads to the observed product. nih.govacs.org These models can account for subtle factors like hydrogen bonding and steric interactions that dictate the facial selectivity of the reaction. nih.govacs.org Such mechanistic insights are invaluable for the rational design of more efficient and selective catalysts. mdpi.comsemanticscholar.org

Solution Behavior and Speciation Studies

Equilibrium Between Oligomeric Forms (Monomer, Dimer, Trimer) in Various Solvents

Anhydrous nickel(II) acetylacetonate (B107027), [Ni(acac)₂], typically exists as a trimer, [Ni(acac)₂]₃, in the solid state and in non-coordinating organic solvents like toluene. In this trimeric structure, the three nickel atoms are nearly collinear. Each pair of adjacent nickel atoms is bridged by two oxygen atoms from the acetylacetonate ligands. This arrangement allows each nickel(II) center to achieve a stable, octahedrally coordinated geometry. The anhydrous trimer is characterized by its dark green color.

In the presence of coordinating solvents, which act as Lewis bases, the trimeric structure is readily cleaved to form monomeric adducts. For instance, in water, the blue-green diaquo complex, Ni(acac)₂(H₂O)₂, is formed. researchgate.nethandwiki.orgwikipedia.org In this monomeric species, the nickel(II) ion is octahedrally coordinated by two bidentate acetylacetonate ligands and two water molecules. wikipedia.org This equilibrium is highly sensitive to the solvent's coordinating ability. In strongly coordinating solvents such as N,N-dimethylformamide (DMF), the trimer also dissociates to form monomeric species, like [Ni(acac)₂(DMF)₂]. researchgate.net

The equilibrium can be summarized as follows:

[Ni(acac)₂]₃ (trimer, green) + 6L ⇌ 3 Ni(acac)₂L₂ (monomer, blue-green) (where L = H₂O, DMF, pyridine, etc.)

The shift in equilibrium between the oligomeric and monomeric forms is often accompanied by a distinct color change, providing a visual indication of the coordination environment of the nickel ion. The table below summarizes the predominant species in different solvent types.

| Solvent Type | Predominant Species | Coordination Geometry of Ni(II) | Typical Color |

|---|---|---|---|

| Non-coordinating (e.g., toluene, benzene) | Trimer, [Ni(acac)₂]₃ | Octahedral | Green |

| Coordinating (e.g., water, methanol (B129727), DMF, pyridine) | Monomer, Ni(acac)₂L₂ | Octahedral | Blue-green |

Potentiometric Studies for Determination of Stability Constants and Coordination Numbers

Potentiometric titration is a valuable technique for quantifying the stability of metal complexes in solution. Such studies have been employed to determine the stability constants for the formation of nickel(II) acetylacetonate complexes. A key parameter in these studies is the acid dissociation constant (pKa) of the ligand, acetylacetone (B45752), which has been potentiometrically determined to be 9.40, indicating it is a weak acid. ajol.info

| Metal Ion | Ligand | Overall Stability Constant (β) | Reference |

|---|---|---|---|

| Nickel(II) | Acetylacetonate | 6.32 x 10¹⁵ | ajol.info |

These studies have also been used to determine the coordination number and stoichiometry of the complex formed in solution. It was found that three acetylacetonato ligands coordinate to each nickel(II) ion, suggesting the formation of a 1:3 metal-to-ligand species, [Ni(acac)₃]⁻, under the specific experimental conditions. researchgate.netajol.info This results in an octahedral complex, a common geometry for first-row transition metals with this ligand. ajol.info

Investigation of Ligand Exchange and Complex Formation in Solution

The trimeric form of nickel(II) acetylacetonate readily undergoes ligand exchange reactions in the presence of Lewis bases, leading to the formation of monomeric adducts. This process involves the cleavage of the oxygen bridges that hold the trimer together and the coordination of the new ligand to the nickel center. A general representation of this reaction is:

[Ni(acac)₂]₃ + 6 L → 3 Ni(acac)₂L₂ (where L is a Lewis base)

An illustrative example is the reaction with tetramethylethylenediamine (tmeda), a bidentate Lewis base, which yields the monomeric complex Ni(acac)₂(tmeda). wikipedia.org